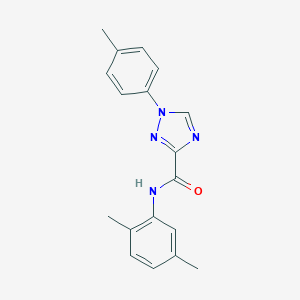
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPBA belongs to a class of compounds called pyrazoles, which have been extensively studied for their biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act through various pathways. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. In the brain, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has poor solubility in water, which can affect its bioavailability. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to increase the yield and purity of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. Additionally, more studies are needed to evaluate the efficacy and safety of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in animal models and to explore its potential as a therapeutic agent in various diseases. Finally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could improve its bioavailability and expand its potential applications.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. The synthesis method has been optimized to increase the yield of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and reduce the amount of impurities.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C16H12FN3O |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
InChI-Schlüssel |
CCJVSNLBKYGJRH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)

